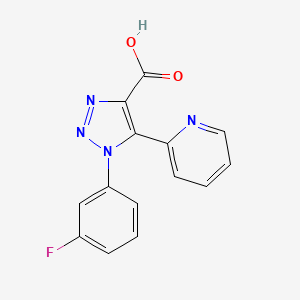

1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-9-4-3-5-10(8-9)19-13(11-6-1-2-7-16-11)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBZZXSWHNDDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various biological effects supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure features a triazole ring fused with a pyridine and fluorophenyl group, which contributes to its unique biological properties.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C13H10FN3O2 |

| Molecular Weight | 253.24 g/mol |

| Triazole Ring | 1,2,3-Triazole |

| Substituents | 3-Fluorophenyl and Pyridine |

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal properties by inhibiting the ergosterol biosynthesis pathway in fungi. This compound has shown efficacy against several fungal strains in vitro, suggesting its potential as an antifungal agent.

Anticancer Properties

Studies have reported that compounds containing the triazole moiety can induce apoptosis in cancer cells. For instance, the compound demonstrated significant cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HCT116 (Colon) | 15.0 |

| HeLa (Cervical) | 10.0 |

Antimicrobial Activity

In addition to antifungal effects, this compound has exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antifungal Efficacy : A recent study evaluated the antifungal properties of various triazole derivatives, including this compound, against Candida albicans and Aspergillus niger. The results indicated a strong inhibitory effect with an MIC value of 4 µg/mL for C. albicans.

- Cytotoxicity Assessment : In a study assessing the cytotoxicity of this compound on cancer cell lines, it was found that treatment led to significant cell death and morphological changes indicative of apoptosis in MCF-7 cells.

Scientific Research Applications

Synthesis of 1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of this compound typically involves the formation of the triazole ring through a cycloaddition reaction. A common method includes the reaction of azides with alkynes under copper-catalyzed conditions, which is a well-established approach in click chemistry. The resulting compound can be further functionalized to enhance its properties or to introduce specific biological activities.

Biological Activities

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that its triazole moiety plays a crucial role in inhibiting fungal growth, making it a candidate for developing antifungal agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the fluorophenyl and pyridinyl substituents is believed to enhance its interaction with biological targets involved in cancer progression.

Inhibitory Effects on Enzymes

Additionally, this compound has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrases and certain kinases. These enzymes are critical in various physiological processes and are often targeted in drug development for conditions like hypertension and cancer.

Materials Science Applications

Polymeric Composites

In materials science, this compound can serve as a building block for polymeric materials. Its ability to form stable bonds with other monomers allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Sensors and Electronics

The unique electronic properties of this compound make it suitable for applications in sensors and electronic devices. Its incorporation into conductive polymers can lead to improved sensor sensitivity and selectivity for detecting environmental pollutants or biomolecules.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1: Antimicrobial Activity | Evaluate efficacy against fungal strains | Showed significant inhibition of Candida species with MIC values < 10 µg/mL. |

| Study 2: Anticancer Effects | Assess cytotoxicity on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM. |

| Study 3: Enzyme Inhibition | Investigate effects on carbonic anhydrase | Demonstrated competitive inhibition with Ki values indicating potential therapeutic use. |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares structural features and predicted physicochemical properties of the target compound with structurally related analogs:

Notes:

- Fluorine vs. Chlorine/Methyl : The 3-fluorophenyl group in the target compound likely increases acidity (lower pKa) compared to chloro or methyl substituents, improving solubility in physiological environments .

- Pyridin-2-yl vs. Trifluoromethyl : The pyridine ring enables hydrogen bonding and π-π stacking, whereas CF₃ enhances lipophilicity but may reduce target specificity .

Anticancer Potential

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its role as a c-Met kinase inhibitor .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid analogs showed moderate activity (GP = 62.47%) against NCI-H522 cells, suggesting zwitterionic forms may improve cell permeability .

Selectivity and Toxicity

- Bulky substituents (e.g., phenoxyphenyl in ) may reduce cell permeability, whereas smaller groups (e.g., 3-fluorophenyl) balance steric effects and target engagement.

- High acidity (low pKa) in triazole carboxylic acids may lead to non-specific binding, as seen in zwitterionic thiazolyl derivatives .

Preparation Methods

Key Steps:

Preparation of 3-fluorophenyl azide

- Starting from 3-fluoroaniline, diazotization with sodium nitrite and hydrochloric acid forms the corresponding diazonium salt.

- Subsequent substitution with sodium azide yields 3-fluorophenyl azide.

Preparation of 2-ethynylpyridine or propiolic acid derivatives

- The pyridin-2-yl alkyne component is prepared or commercially sourced.

-

- The 3-fluorophenyl azide reacts with the alkyne (e.g., propiolic acid or 2-ethynylpyridine derivative) in the presence of a copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent).

- The reaction proceeds in solvents such as t-butanol/water or DMSO at room temperature or slightly elevated temperatures (around 60°C).

- This yields the 1,2,3-triazole ring with the desired substituents.

Carboxylic acid functionalization

- If the alkyne is propiolic acid, the carboxylic acid is introduced directly at the 4-position of the triazole ring.

- Alternatively, ester intermediates can be hydrolyzed to the acid.

Detailed Preparation Methods and Reaction Conditions

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 3-fluoroaniline | 3-fluoroaniline, NaNO2, HCl, 0–5°C | Formation of diazonium salt |

| 2 | Azide substitution | Sodium azide, aqueous medium, 0–5°C | Formation of 3-fluorophenyl azide |

| 3 | CuAAC cycloaddition | 3-fluorophenyl azide + propiolic acid or 2-ethynylpyridine, CuSO4 + sodium ascorbate, solvent (t-BuOH/H2O or DMSO), 25–60°C, 6–12 h | Mild conditions, high regioselectivity |

| 4 | Purification | Column chromatography (ethyl acetate/hexane), recrystallization (ethanol/water) | Ensures ≥95% purity |

Alternative and Advanced Synthetic Approaches

Use of Grignard reagents and carbon dioxide fixation:

A patented method involves the reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazole with Grignard reagents (e.g., isopropylmagnesium chloride) followed by carbonation with CO2 to introduce the carboxylic acid group at the 4-position. This method allows for selective functionalization and can be adapted for fluorophenyl substitution.Acid chloride intermediates:

Conversion of triazole-4-carboxylic acids to acid chlorides using thionyl chloride (SOCl2) facilitates further derivatization or coupling reactions, such as synthesizing oxadiazoles or flavonoid conjugates with the triazole core.Continuous flow synthesis:

Industrial-scale production may employ continuous flow reactors to improve reaction control, scalability, and safety, especially for azide handling and copper catalysis.

Optimization Considerations

| Parameter | Impact | Optimization Strategies |

|---|---|---|

| Temperature | Influences reaction rate and yield | Maintain 25–60°C; higher temps may increase side reactions |

| Catalyst loading | Affects reaction efficiency | Use catalytic amounts of CuSO4 (1–5 mol%) with sodium ascorbate |

| Solvent system | Solubility and reaction kinetics | Mixed solvents (t-BuOH/H2O or DMSO) enhance azide and alkyne solubility |

| Reaction time | Completeness of cycloaddition | Typically 6–12 hours; monitor by TLC or HPLC |

| Purification | Product purity and yield | Employ column chromatography and recrystallization for ≥95% purity |

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Molecular formula | C15H10FN4O2 |

| Molecular weight | ~298.27 g/mol |

| Physical state | Powder/crystalline solid |

| Solubility | Limited aqueous solubility; soluble in DMSO, methanol |

| Characterization | NMR (1H, 13C), FTIR (carboxylic acid O-H stretch), Mass spectrometry, HPLC purity analysis |

| Biological relevance | Potential anticancer, antimicrobial activities linked to triazole scaffold and fluorophenyl substitution |

Q & A

Q. What are the established synthetic routes for 1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is robust for forming 1,2,3-triazole cores . A related method involves reacting 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with a pyridinyl-substituted alkyne in ethanol under reflux, followed by carboxylation. For example, similar triazoles are synthesized with yields up to 96% under optimized conditions (e.g., 100°C, 2 hours, sodium acetate as a base) .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary methods include:

Q. What solvent systems are suitable for purification?

Recrystallization from absolute ethanol or methanol is effective due to the compound’s moderate polarity. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of triazole formation?

Density functional theory (DFT) calculations can model transition states during CuAAC to predict 1,4- vs. 1,5-regioisomer dominance. Experimental validation involves isolating intermediates (e.g., copper-acetylide complexes) and analyzing kinetics under varying temperatures or catalysts .

Q. What strategies resolve contradictions in spectroscopic data?

Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Solutions include:

Q. How can computational modeling predict biological activity?

Molecular docking (e.g., AutoDock Vina) against targets like the Wnt/β-catenin pathway (relevant for anticancer studies) can prioritize in vitro testing. Pharmacophore models should account for the fluorophenyl group’s electronegativity and the triazole-carboxylic acid’s hydrogen-bonding capacity .

Q. What are the challenges in optimizing reaction yields?

Key variables include:

- Catalyst loading : Excess Cu(I) may cause side reactions.

- Temperature control : Higher temperatures (>100°C) risk decarboxylation.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., as an ethyl ester) can improve stability during synthesis .

Methodological Considerations

Q. How should researchers handle hygroscopic or light-sensitive derivatives?

Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C. For hygroscopic forms, use desiccants (e.g., silica gel) and confirm stability via periodic TLC or HPLC .

Q. What safety protocols apply to fluorinated triazoles?

While specific toxicity data for this compound is limited, general precautions include:

- Ventilation : Use fume hoods during synthesis.

- PPE : Nitrile gloves and safety goggles.

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Emerging Applications

Q. What therapeutic targets are plausible for this compound?

Structural analogs inhibit Wnt/β-catenin signaling (linked to metabolic diseases) or act as kinase inhibitors. Prioritize assays like:

- In vitro β-catenin degradation (Western blot).

- Glucose uptake modulation in adipocyte cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.